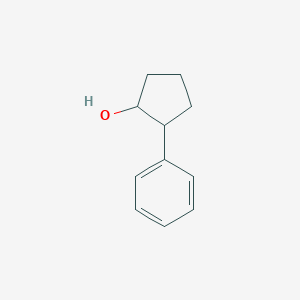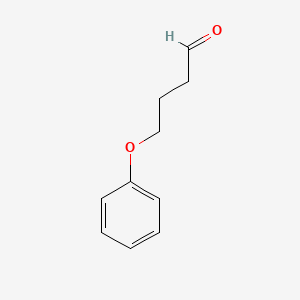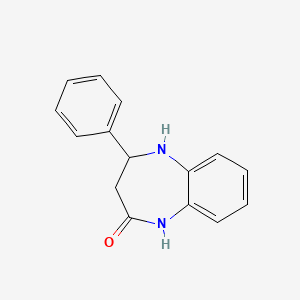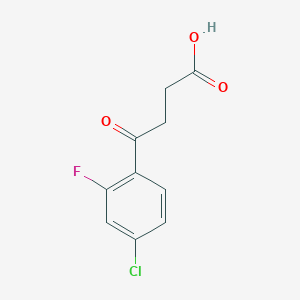
4-(4-Chloro-2-fluorophenyl)-4-oxobutyric acid
Übersicht
Beschreibung
The compound 4-(4-Chloro-2-fluorophenyl)-4-oxobutyric acid is a multifunctional molecule that can be used as a building block in organic synthesis. It contains a phenyl ring substituted with chlorine and fluorine atoms, which can influence its reactivity and electronic properties. The presence of the 4-oxobutyric acid moiety allows for further functionalization and the formation of various heterocyclic compounds.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including substitution and hydrolysis, as seen in the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, which is an intermediate for anticancer drugs . Similarly, 4-(4-bromophenyl)-4-oxobut-2-enoic acid has been used as a starting material for the synthesis of a series of heterocyclic compounds with potential antibacterial activities .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, such as FT-IR and NMR, and confirmed by single-crystal X-ray structural analysis . These studies provide insights into the conformation and electronic structure of the molecules, which are crucial for understanding their reactivity and interaction with biological targets.
Chemical Reactions Analysis
Compounds with similar structures have been shown to participate in a variety of chemical reactions. For instance, 4-(6-methylnaphthalen-2-yl)-4-oxobut-2-enoic acid reacts with thiol compounds to form stable fluorescent adducts, which can be used for the spectrophotometric and fluorimetric determination of thiol drugs . Additionally, 4-chloro-2-fluoro-5-nitrobenzoic acid has been used as a multireactive building block for the synthesis of various heterocyclic scaffolds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the presence of halogen atoms can affect the acidity of the carboxylic acid group and the overall polarity of the molecule. The thermal and magnetic properties of complexes derived from 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid have been studied, revealing that the carboxylate groups act as bidentate ligands and that the complexes can contain varying amounts of water molecules .
Wissenschaftliche Forschungsanwendungen
Synthesis and SAR of 4-Aryl-4-oxobut-2-enoic Acids
4-(4-Chloro-2-fluorophenyl)-4-oxobutyric acid is part of a series of 4-aryl-4-oxobut-2-enoic acids and esters studied for their potential as neuroprotective agents. These compounds, including variations like 4-(3-chlorophenyl)-4-oxobut-2-enoic acid, have shown to be potent inhibitors of kynurenine-3-hydroxylase, an enzyme relevant in neurodegenerative diseases. Their synthesis and structure-activity relationship (SAR) have been explored for their potential therapeutic applications (Drysdale et al., 2000).
Complexes with Transition Metal Ions
Research has also focused on the formation of complexes of related compounds with various transition metal ions. These complexes, involving derivatives like 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid, have been characterized for their thermal and magnetic properties. Such studies are significant in understanding the physico-chemical properties of these compounds (Ferenc et al., 2017).
Novel Heterocyclic Compounds for Antibacterial Activities
Another significant application is the synthesis of novel heterocyclic compounds from derivatives like 4-(4-bromophenyl)-4-oxobut-2-enoic acid. These compounds have been synthesized under specific conditions and tested for their antibacterial activities, demonstrating the potential of 4-(4-chloro-2-fluorophenyl)-4-oxobut-2-enoic acid derivatives in the development of new antibacterial agents (El-Hashash et al., 2015).
Intermediate for Anticancer Drugs
Additionally, derivatives of this compound, such as 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, have been synthesized as intermediates for biologically active anticancer drugs. The efficient synthesis methods and high yields indicate the importance of these derivatives in the pharmaceutical industry (Zhang et al., 2019).
Antimicrobial Activity of Heterocyclic Compounds
The utility of related compounds, such as 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid, in synthesizing various heterocycles like pyridazinones and thiazoles, has been explored. These compounds have been studied for their antimicrobial activities, showcasing the diverse applications of this compound derivatives in medicinal chemistry (El-Hashash et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(4-chloro-2-fluorophenyl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO3/c11-6-1-2-7(8(12)5-6)9(13)3-4-10(14)15/h1-2,5H,3-4H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCGUSFPIKVQBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



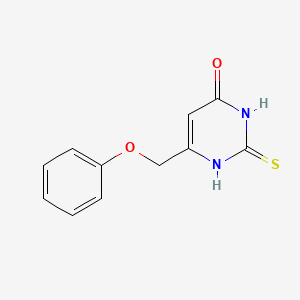
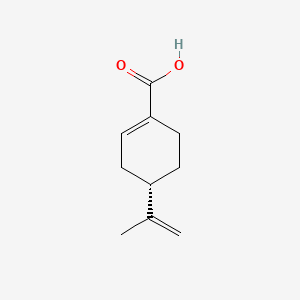
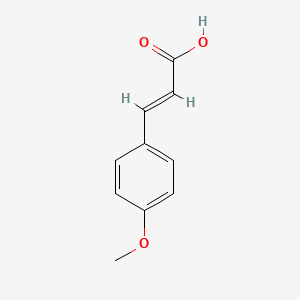


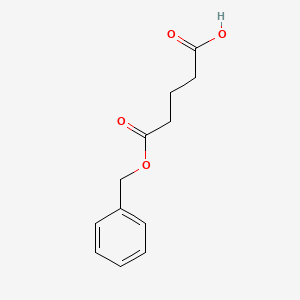


![3-Phenylimidazo[1,2-a]pyrazine](/img/structure/B3023602.png)

